An In-depth Technical Guide to 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester (AMCA-NHS)
An In-depth Technical Guide to 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester (AMCA-NHS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester (AMCA-NHS), a widely utilized blue fluorescent probe for bioconjugation. This document details its chemical and physical properties, a typical experimental protocol for labeling biomolecules, and the underlying reaction mechanism.
Core Properties and Specifications
7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester, also known as AMCA-NHS, is a versatile reagent used to fluorescently label biomolecules.[1] It consists of a fluorescent coumarin core, which imparts its blue light-emitting properties, and an N-succinimidyl ester (NHS) functional group.[1] This NHS ester is highly reactive towards primary amine groups (-NH2) commonly found in proteins (e.g., on lysine residues) and other biomolecules, forming a stable amide bond.[2][][4][5] The resulting fluorescently tagged molecules are valuable tools for a variety of applications, including fluorescence microscopy, flow cytometry, immunoassays, and studies of protein-protein interactions.[1][6] The fluorescence of the AMCA moiety is notably stable over a wide pH range (from 4 to 10), making it a reliable probe in diverse experimental conditions.[7]
Quantitative Data Summary
The key physicochemical and spectroscopic properties of AMCA-NHS are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₄N₂O₆ | [1][2][8] |
| Molecular Weight | 330.29 g/mol | [7][8] |
| CAS Number | 113721-87-2 | [1][2][8] |
| Appearance | White to off-white or light yellow solid powder | [1][7][9] |
| Excitation Maximum (λex) | 345 - 354 nm (in Methanol/DMSO) | [2][6] |
| Emission Maximum (λem) | 440 - 450 nm (in Methanol/DMSO) | [2][6] |
| Molar Extinction Coefficient (ε) | 19,000 L⋅mol⁻¹⋅cm⁻¹ | [5][7] |
| Purity | ≥90% (HPLC) | |
| Storage Conditions | -20°C, desiccated, protected from light | [2][7] |
| Solubility | Soluble in DMF and DMSO | [5][7] |
Reaction Mechanism and Experimental Workflow
The conjugation of AMCA-NHS to a primary amine-containing biomolecule proceeds via a nucleophilic acyl substitution reaction. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[]
A typical experimental workflow for labeling a protein with AMCA-NHS involves several key steps: preparation of the reagents, the labeling reaction itself, and subsequent purification of the fluorescently labeled conjugate.
Detailed Experimental Protocol: Protein Labeling with AMCA-NHS
This protocol provides a general procedure for labeling proteins, such as antibodies, with AMCA-NHS. Optimization may be required for specific proteins and desired degrees of labeling.
Materials:
-
Protein to be labeled (free of amine-containing stabilizers like Tris, BSA, or gelatin)
-
7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester (AMCA-NHS)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M lysine
-
Purification system: Gel filtration column (e.g., Sephadex G-25) or dialysis equipment
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the Protein Solution:
-
Prepare the AMCA-NHS Stock Solution:
-
Allow the vial of AMCA-NHS to warm to room temperature before opening to prevent moisture condensation.[6]
-
Prepare a 10 mM stock solution of AMCA-NHS in anhydrous DMSO.[6] For example, dissolve 3.3 mg of AMCA-NHS (MW ~330 g/mol ) in 1 mL of anhydrous DMSO.[6]
-
Vortex thoroughly to ensure the dye is completely dissolved. This stock solution should be used immediately or stored desiccated at -20°C, protected from light.[6]
-
-
Perform the Labeling Reaction:
-
Calculate the required volume of the AMCA-NHS stock solution. A 10- to 20-fold molar excess of the dye to the protein is a common starting point.[6] This ratio may need to be optimized.
-
While gently stirring the protein solution, add the calculated volume of the AMCA-NHS stock solution dropwise.[6]
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[6][12]
-
-
Quench the Reaction (Optional but Recommended):
-
Purify the Conjugate:
-
Separate the fluorescently labeled protein from unreacted dye and byproducts.[6]
-
This is typically achieved using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[13] The labeled protein will elute in the void volume.
-
Alternatively, purification can be performed by dialysis against PBS.[6]
-
-
Characterize the Conjugate:
-
Determine the degree of labeling (DOL), which represents the average number of dye molecules per protein molecule.
-
The DOL can be calculated using the following formula: DOL = (A_max × M_protein) / (ε_dye × (A_280 - (A_max × CF)))[6] Where:
-
A_max is the absorbance of the conjugate at the excitation maximum of AMCA (~354 nm).
-
A_280 is the absorbance of the conjugate at 280 nm.
-
M_protein is the molecular weight of the protein.
-
ε_dye is the molar extinction coefficient of AMCA (19,000 cm⁻¹M⁻¹).
-
CF is a correction factor for the absorbance of the dye at 280 nm (this value is often provided by the manufacturer or can be determined empirically).
-
-
-
Storage:
-
Store the purified conjugate at 2-8°C or -20°C, protected from light. The addition of a carrier protein like BSA and a bacteriostatic agent like sodium azide may be considered for long-term storage, depending on the downstream application.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. AMCA NHS Ester, 113721-87-2 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. AMCA-NHS | 113721-87-2 [chemicalbook.com]
- 8. 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester | C16H14N2O6 | CID 3516917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Succinimidyl-7-amino-4-methylcoumarin-3-acetate | 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester | C16H14N2O6 - Ereztech [ereztech.com]
- 10. biotium.com [biotium.com]
- 11. interchim.fr [interchim.fr]
- 12. lumiprobe.com [lumiprobe.com]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
